NASPM trihydrochloride

CP-AMPAR IEM-1460 IC50

Procure NASPM trihydrochloride (1-Naphthylacetyl spermine trihydrochloride, CAS 1049731-36-3) for unambiguous, subunit-selective blockade of calcium-permeable AMPA receptors lacking the GluR2 subunit. Unlike competitive antagonists (NBQX, CNQX) or non-selective polyamine toxins (PhTx-74), NASPM delivers use- and voltage-dependent open-channel block with a submicromolar IC50 (0.33 µM at −60 mV), enabling precise dissection of CP-AMPAR-mediated physiology in synaptic plasticity, ischemia, and chronic pain models. Essential companion purchase: Include an NMDA receptor antagonist (e.g., AP5) to control for documented NMDA receptor cross-reactivity in complex preparations.

Molecular Formula C22H37Cl3N4O
Molecular Weight 479.9 g/mol
Cat. No. B1663565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNASPM trihydrochloride
SynonymsN-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-2-(naphthalen-1-yl)acetamide trihydrochloride
Molecular FormulaC22H37Cl3N4O
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
InChIInChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H
InChIKeyJNEOJAUJWOPWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





NASPM trihydrochloride (1-Naphthylacetyl spermine) Procurement Guide: A CP-AMPAR Blocker for Neuroscience


NASPM trihydrochloride (1-Naphthylacetyl spermine trihydrochloride) is a synthetic analog of Joro spider toxin (JSTX) that functions as a selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs), specifically those lacking the GluR2 subunit [1]. Its mechanism involves use- and voltage-dependent open-channel block, with activity critically dependent on membrane potential [2].

Why NASPM trihydrochloride Cannot Be Substituted by Other AMPAR Antagonists


Substituting NASPM trihydrochloride with other AMPA receptor antagonists like NBQX, CNQX, or philanthotoxins introduces critical experimental variability due to fundamentally different selectivity profiles. NBQX and CNQX are competitive, non-NMDA receptor antagonists that do not discriminate between calcium-permeable and calcium-impermeable AMPA receptor subtypes [1]. Philanthotoxin 74 (PhTx-74) inhibits both GluR1- and GluR3-containing receptors non-selectively, with IC50 values in the nanomolar range (263–296 nM) [2], lacking the clear discrimination for GluR2-lacking CP-AMPARs that NASPM provides. Such differences in subunit selectivity and voltage dependence directly impact experimental reproducibility and the interpretation of CP-AMPAR-mediated physiology.

Quantitative Differentiation: NASPM trihydrochloride vs. CP-AMPAR Antagonist Comparators


Submicromolar Potency Advantage of NASPM over IEM-1460 at CP-AMPARs

NASPM trihydrochloride exhibits superior potency in blocking calcium-permeable AMPA receptors compared to the adamantane derivative IEM-1460. While both compounds target CP-AMPARs, NASPM demonstrates a significantly lower IC50 value under comparable voltage-clamp conditions [1] [2].

CP-AMPAR IEM-1460 IC50 Voltage-clamp

Structural Basis for CP-AMPAR Binding Differentiation: NASPM vs. IEM-1460

Cryo-electron microscopy structures of CP-AMPAR complexes reveal that NASPM and IEM-1460 occupy overlapping but distinct binding sites within the channel pore. NASPM's naphthalene head group and longer polyamine tail allow it to extend further through the selectivity filter, establishing more extensive hydrophobic contacts and contributing to its enhanced potency [1].

Cryo-EM IEM-1460 Structure Mechanism

Functional Selectivity of NASPM for GluR2-Lacking AMPA Receptors Over Type I Receptors

NASPM trihydrochloride exhibits clear functional discrimination between AMPA receptor subtypes: it potently blocks currents mediated by type II neurons (GluR2-lacking, inwardly rectifying CP-AMPARs) but has no effect on type I neuron AMPA receptors [1]. This contrasts with the endogenous polyamine spermine, which blocks type II receptors with an IC50 of 170 µM, making NASPM approximately 500-fold more potent [2].

Selectivity GluR2 Hippocampal neurons

Voltage-Dependent Block Profile of NASPM: A Critical Control for Electrophysiology

NASPM trihydrochloride exhibits a pronounced voltage-dependent block that is essential for experimental design. It potently blocks CP-AMPARs at hyperpolarized potentials (IC50=0.33 µM at -60 mV) but is ineffective at depolarized potentials (+40 mV), and blockade can be transiently reversed by brief depolarizing pulses [1]. This use- and voltage-dependence is a hallmark of polyamine toxin analogs and distinguishes NASPM from competitive antagonists like NBQX .

Use-dependence Voltage-clamp Rectification

NASPM Cross-Reactivity with NMDA Receptors: A Critical Control for Experimental Specificity

While NASPM is widely used as a CP-AMPAR antagonist, recent evidence demonstrates it also inhibits NMDA receptors at concentrations relevant to many published studies [1]. This off-target activity must be controlled for in experiments where NMDA receptor contribution is a confound.

NMDA Cross-reactivity Seizure

Recommended Experimental Use Cases for NASPM trihydrochloride Based on Differentiated Evidence


Dissecting CP-AMPAR Contributions in Synaptic Plasticity and Disease Models

NASPM trihydrochloride is the optimal choice for studies requiring selective, high-potency block of GluR2-lacking, calcium-permeable AMPA receptors in hippocampal and cortical neurons. Its submicromolar IC50 (0.33 µM at -60 mV) [1] allows for near-complete blockade at low concentrations, minimizing off-target effects on calcium-impermeable AMPA receptors (type I neurons) [2]. This selectivity is critical when investigating CP-AMPAR roles in synaptic plasticity, ischemia-induced excitotoxicity, or chronic pain models [3].

Electrophysiological Studies Requiring Voltage-Dependent, Reversible CP-AMPAR Block

For patch-clamp electrophysiology experiments where state-dependent channel block is desired, NASPM's voltage-dependence is a key asset. Its block is effective only at negative potentials (-60 mV) and is rapidly reversed by depolarization to +40 mV [1]. This property enables protocols that probe CP-AMPAR function in relation to membrane potential changes, or that require transient unblocking to assess receptor kinetics, a feature not shared by competitive antagonists like NBQX or CNQX [2].

Structural Biology and Drug Discovery Targeting CP-AMPAR Pore Blockers

The availability of high-resolution cryo-EM structures of NASPM bound to CP-AMPARs [1] makes this compound a superior reference ligand for structure-based drug design and for studying the molecular pharmacology of polyamine toxin binding sites. Its distinct binding pose—characterized by a naphthalene head group and extended polyamine tail—provides a template for designing next-generation, subtype-selective CP-AMPAR modulators.

In Vivo and Ex Vivo Studies Requiring Stringent Control of NMDA Receptor Cross-Reactivity

When using NASPM in more complex systems (e.g., brain slices, in vivo models), its documented NMDA receptor cross-reactivity [1] necessitates the inclusion of NMDA receptor antagonists (e.g., AP5) as essential controls. Procurement planning should therefore account for the need to purchase both NASPM and an NMDA receptor antagonist to ensure proper experimental design and data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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